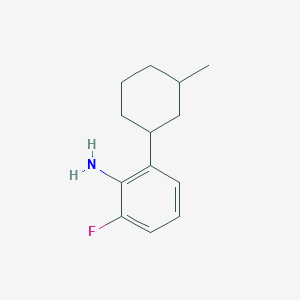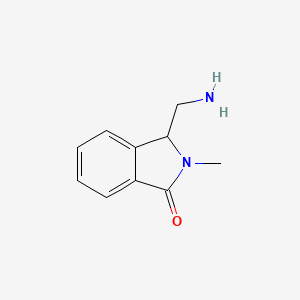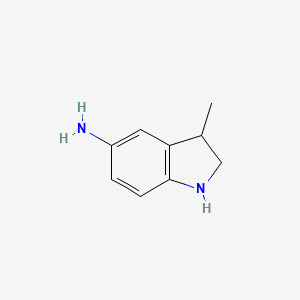![molecular formula C8H16ClNO4S B15263148 Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate](/img/structure/B15263148.png)
Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate: is an organic compound with the chemical formula C8H16ClNO4S . It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis. This compound is also utilized in biomedical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound is more complex and involves multiple steps to ensure high purity and yield. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It has been employed in the development of enzyme inhibitors that can regulate specific biochemical pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can target specific molecular sites, such as amino groups in proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
- Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
- Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Comparison: Compared to these similar compounds, Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is unique due to its specific reactivity and stability. The presence of the chlorosulfonyl group provides distinct electrophilic properties, making it particularly useful in reactions requiring selective nucleophilic substitution .
Properties
Molecular Formula |
C8H16ClNO4S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-6(5-15(9,12)13)10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
CZNOXBWDIJWTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine](/img/structure/B15263071.png)
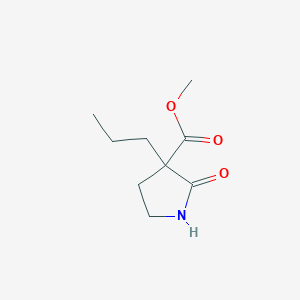
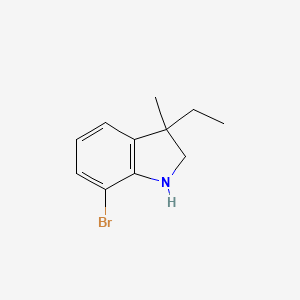
![tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B15263092.png)

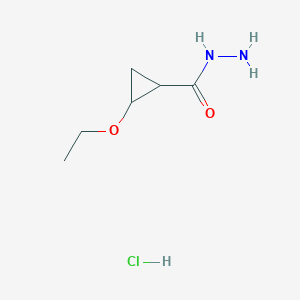
![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B15263107.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B15263118.png)
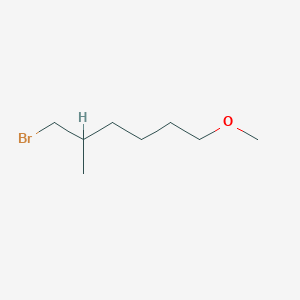
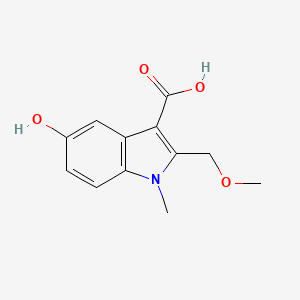
![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)
